N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a cyclopropanecarbonyl group, a tetrahydroisoquinoline group, and a cyclohexanecarboxamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as acylation, methylation, and cyclization .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several cyclic structures and a variety of functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the various functional groups present in the molecule. For example, the cyclopropanecarbonyl group might undergo reactions involving the carbonyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple cyclic structures could influence its boiling and melting points .Scientific Research Applications
Synthetic Methodologies and Heterocyclic Chemistry
One of the primary scientific applications of the compound lies in its role in synthetic chemistry, particularly in the synthesis of heterocyclic compounds. Researchers have developed methods for synthesizing 5, 6, 7, 8-tetrahydropyrimido[4,5-b]-quinoline derivatives using related compounds. These methodologies often involve reactions with various reagents, highlighting the compound's versatility in facilitating the construction of complex heterocyclic structures (Elkholy & Morsy, 2006). Similarly, the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives through cyclopropanation processes underscores the role of such compounds in generating novel heterocyclic systems with potential biological applications (Szakonyi et al., 2002).
Mechanistic Studies and Catalysis
The compound's involvement in mechanistic studies and catalysis is another area of interest. For instance, research on the diastereoselective Pd(II)-catalyzed sp3 C-H arylation followed by ring opening of cyclopropanecarboxamides offers insights into the construction of anti β-acyloxy carboxamide derivatives. This process involves creating new C-O and C-C bonds with high stereocontrol, highlighting the compound's utility in detailed mechanistic and catalytic studies (Gopalakrishnan et al., 2016).
Metal Complexation and Coordination Chemistry
Furthermore, the synthesis and characterization of N-(alky(aryl)carbamothioyl)cyclohexanecarboxamide derivatives and their Ni(II) and Cu(II) complexes demonstrate the compound's potential in coordination chemistry. Such studies offer valuable information on the structural and electronic properties of metal complexes, with implications for catalysis, materials science, and potentially pharmacological research (Ozer et al., 2009).
Mechanism of Action
Properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c23-19(15-4-2-1-3-5-15)21-18-9-8-14-10-11-22(13-17(14)12-18)20(24)16-6-7-16/h8-9,12,15-16H,1-7,10-11,13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUMHQYGAXAWDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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